Cas no 179538-58-0 (3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride)

3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
-
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396078-0.05g |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95.0% | 0.05g |
$97.0 | 2025-03-16 | |
Enamine | EN300-396078-0.5g |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95.0% | 0.5g |
$391.0 | 2025-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01039664-1g |
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95% | 1g |
¥11172.0 | 2023-04-01 | |
Enamine | EN300-396078-10.0g |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95.0% | 10.0g |
$2209.0 | 2025-03-16 | |
Aaron | AR01BJOZ-500mg |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95% | 500mg |
$563.00 | 2025-02-09 | |
A2B Chem LLC | AW17255-50mg |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95% | 50mg |
$662.00 | 2024-04-20 | |
Aaron | AR01BJOZ-100mg |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95% | 100mg |
$223.00 | 2025-02-09 | |
1PlusChem | 1P01BJGN-50mg |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95% | 50mg |
$697.00 | 2025-03-19 | |
1PlusChem | 1P01BJGN-250mg |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95% | 250mg |
$1267.00 | 2025-03-19 | |
Ambeed | A1108072-1g |
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride |
179538-58-0 | 95% | 1g |
$1628.0 | 2025-02-27 |
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochlorideに関する追加情報
Introduction to 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride (CAS No. 179538-58-0)
3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride, identified by its CAS number 179538-58-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of organoboron derivatives, which are widely recognized for their utility in cross-coupling reactions, particularly in the synthesis of complex organic molecules. The presence of a tetramethyl-substituted boronate ester functionality enhances its stability and reactivity, making it a valuable intermediate in the construction of biologically active molecules.
The hydrochloride salt form of this compound ensures improved solubility in aqueous media, which is a critical factor for its application in medicinal chemistry and drug discovery processes. The structural motif of 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride incorporates a primary amine group, which can serve as a versatile handle for further functionalization. This feature is particularly useful in the synthesis of peptidomimetics and other therapeutic agents where precise control over molecular architecture is essential.
In recent years, the demand for high-quality intermediates in pharmaceutical synthesis has surged due to the increasing complexity of drug molecules. 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride has emerged as a key building block in the preparation of novel therapeutics targeting various diseases. Its boronate ester moiety is particularly relevant in the context of Suzuki-Miyaura cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. These reactions enable the efficient formation of carbon-carbon bonds and have been instrumental in the development of numerous FDA-approved drugs.
Recent advancements in synthetic methodologies have highlighted the importance of stable and reactive boronic acid derivatives. The tetramethyl substitution pattern on the boronate ester enhances its resistance to hydrolysis under ambient conditions while maintaining high reactivity in coupling reactions. This balance makes 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride an attractive choice for industrial-scale applications where reliability and efficiency are paramount.
The pharmaceutical industry has been leveraging organoboron compounds for decades due to their broad utility and well-documented synthetic benefits. The introduction of chiral auxiliaries or catalysts compatible with boronate esters has further expanded their applicability in asymmetric synthesis. For instance, recent studies have demonstrated the use of 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride in the preparation of enantiomerically pure intermediates for protease inhibitors and kinase inhibitors. These classes of drugs are critical targets for treating cancer, infectious diseases, and inflammatory disorders.
The chemical properties of 3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-am ine hydrochloride also make it a valuable tool in materials science and polymer chemistry. Boronate esters can participate in dynamic covalent chemistry, allowing for the creation of self-healing materials or stimuli-responsive polymers. While these applications are still emerging, they represent an exciting frontier for future research.
From a regulatory perspective, 3-methyl - 1 -(tetrameth yl - 1 , 3 , 2 - dioxaborol an - 2 - yl ) but an - 1 - am ine hydrochlor ide (CAS No. 179538 - 58 - 0) is subject to standard chemical safety protocols due to its reactive nature. Proper handling procedures must be followed to ensure worker safety and environmental compliance. However, its classification does not place it under stringent regulatory controls associated with hazardous substances.
The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors such as allylboration followed by functional group interconversions. The use of palladium-catalyzed cross-coupling reactions is common to introduce the boronate ester functionality efficiently. Recent innovations in catalytic systems have improved yields and reduced side products, making large-scale production more feasible.
In conclusion, 3 - methyl - 1 -( tet ram eth yl - 1 , 3 , 2 - do x obor o lan - 2 - yl ) but an - 1 - am ine hy droch lor ide (CAS No. 179538 - 58 - 0) represents a significant advancement in pharmaceutical chemistry as both an intermediate and a building block for novel therapeutics. Its unique structural features and reactivity make it indispensable for researchers aiming to develop next-generation drugs targeting unmet medical needs.
179538-58-0 (3-methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride) Related Products
- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)
- 2138293-78-2(2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)
- 2138278-44-9(3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)
- 2241130-04-9(rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans)
- 2287271-52-5(methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)
- 364323-74-0(5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde)
- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 2228656-07-1(2-(2-methyl-3,5-dinitrophenyl)propan-1-amine)
- 1017035-94-7(1-(4-bromo-2-methylphenyl)piperidin-2-one)
- 1261482-22-7(3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)
